

ML179: A Selective Inverse Agonist for LRH-1 Over SF-1

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Compound of Interest		
Compound Name:	ML179	
Cat. No.:	B15561047	Get Quote

For researchers in oncology, metabolic diseases, and endocrinology, the selective modulation of nuclear receptors presents a significant therapeutic opportunity. This guide provides a comparative analysis of **ML179**, a potent inverse agonist of Liver Receptor Homolog-1 (LRH-1), and its selectivity over the closely related Steroidogenic Factor-1 (SF-1). The data presented herein demonstrates that **ML179** is a valuable chemical probe for elucidating the biological functions of LRH-1 with minimal off-target effects on SF-1.

Quantitative Comparison of ML179 Activity

Experimental data from luciferase reporter assays quantitatively establish the potency and selectivity of **ML179**. The compound demonstrates sub-micromolar inhibitory activity against LRH-1 while exhibiting significantly lower to no activity against SF-1 at comparable concentrations.

Target	Compound	Assay Type	Metric	Value	Reference
LRH-1 (NR5A2)	ML179	Luciferase Reporter Assay	IC50	320 nM	[1]
SF-1 (NR5A1)	ML179	Luciferase Reporter Counterscree n	Activity	Not active (at concentration s tested)	[2]



Experimental Protocols

The selectivity of **ML179** was determined through rigorous cell-based assays. Below are the detailed protocols for the primary LRH-1 activity assay and the SF-1 counterscreening assay.

LRH-1 Luciferase Reporter Assay

This assay quantifies the ability of a compound to inhibit the transcriptional activity of LRH-1.

- Cell Line: Human Embryonic Kidney 293T (HEK293T) cells were used.
- Transfection: Cells were co-transfected with a full-length human LRH-1 expression vector (pSport6-LRH1) and a luciferase reporter plasmid containing response elements for LRH-1 (e.g., Cyp19-Aromatase-luciferase or StAR-luciferase). Transfection was carried out in bulk using FuGene6 or X-tremeGENE 9 DNA Transfection Reagent.[2]
- Cell Plating: Following a 24-hour transfection period, cells were plated into 384-well plates at a density of 8,000-10,000 cells per well.[2]
- Compound Treatment: After a 4-hour incubation to allow for cell adherence, cells were treated with various concentrations of ML179 or DMSO as a vehicle control for 20 hours.[2]
- Luminescence Measurement: Luciferase activity was measured using a luminometer following the addition of a luciferase substrate, such as BriteLite Plus.[2]
- Data Analysis: The resulting luminescence data was normalized to the DMSO control wells to determine the percent inhibition and calculate the IC50 value.

SF-1 Luciferase Reporter Counterscreen Assay

This assay is crucial for determining the selectivity of compounds by assessing their activity against the closely related SF-1.

- Cell Line: HEK293T cells were utilized.
- Transfection: Cells were co-transfected with a full-length human SF-1 expression vector (pS6-SF-1) and a luciferase reporter plasmid containing SF-1 response elements (5xSFRE-luciferase).[2]

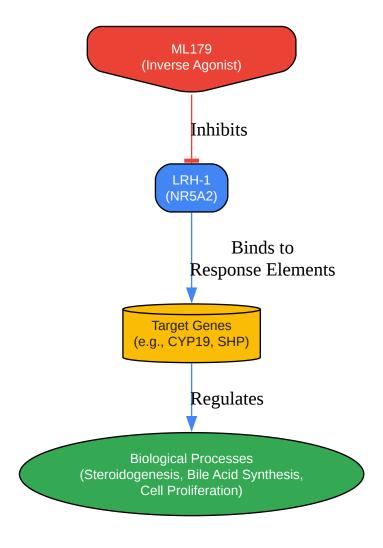


- Cell Plating: Post-transfection (24 hours), cells were seeded in 384-well plates at a density of 10,000 cells per well.[2]
- Compound Treatment: Following a 4-hour incubation, cells were exposed to ML179 at various concentrations for 20 hours.[2]
- Luminescence Measurement: Luciferase activity was quantified using BriteLite Plus reagent and a luminometer.[2]
- Selectivity Determination: The activity of ML179 on SF-1 was compared to its activity on LRH-1. A lack of significant inhibition of SF-1 at concentrations that potently inhibit LRH-1 indicates selectivity.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental design, the following diagrams are provided.

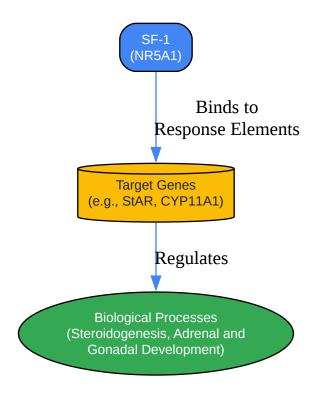




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Caption: Simplified signaling pathway of LRH-1 and its inhibition by ML179.





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Caption: Overview of the SF-1 signaling pathway.



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Caption: Experimental workflow for identifying selective LRH-1 inverse agonists.

Conclusion

The available data robustly supports the conclusion that **ML179** is a selective inverse agonist for LRH-1 over SF-1. With a potent IC50 of 320 nM against LRH-1 and a lack of significant activity in SF-1 counterscreening assays, **ML179** stands out as a critical tool for researchers investigating the specific roles of LRH-1 in health and disease.[1][2] Its demonstrated selectivity



minimizes the potential for confounding results from the inhibition of SF-1, enabling more precise conclusions to be drawn from experimental studies.

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References

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